molecular formula C15H23ClN2O2 B1525196 2-Amino-3-phenyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride CAS No. 1236254-74-2

2-Amino-3-phenyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride

Cat. No.: B1525196
CAS No.: 1236254-74-2
M. Wt: 298.81 g/mol
InChI Key: JWEBWWYRTZOXCV-UHFFFAOYSA-N
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Description

2-Amino-3-phenyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride is a chemical compound with the molecular formula C₁₄H₂₄ClN₂O₂. It is a derivative of propanamide and contains an amino group, a phenyl group, and a tetrahydropyran moiety. This compound is of interest in various scientific research applications due to its unique structure and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-phenyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride typically involves the following steps:

  • Phenylpropanoic Acid Derivation: The starting material, phenylpropanoic acid, undergoes a series of reactions to introduce the amino group and the tetrahydropyran moiety.

  • Amination Reaction: The phenylpropanoic acid derivative is treated with an amine source, such as ammonia or an amine salt, to introduce the amino group.

  • Esterification and Reduction: The resulting amide is then esterified and reduced to form the final product.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-phenyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Common reducing agents include iron (Fe) and hydrogen (H₂).

  • Substitution: Electrophilic substitution reactions typically use strong acids such as sulfuric acid (H₂SO₄).

Major Products Formed:

  • Oxidation: Nitro derivatives

  • Reduction: Amine derivatives

  • Substitution: Substituted phenyl derivatives

Scientific Research Applications

2-Amino-3-phenyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: Studied for its potential biological activity and interactions with biological molecules.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Amino-3-phenyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Amino-3-phenyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride is similar to other compounds with similar functional groups and structures. Some of these similar compounds include:

  • 2-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride

  • 2-Amino-3-phenyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide

  • This compound

These compounds share the core structure but differ in their substituents and functional groups, leading to variations in their properties and applications.

Properties

IUPAC Name

2-amino-N-(oxan-4-ylmethyl)-3-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.ClH/c16-14(10-12-4-2-1-3-5-12)15(18)17-11-13-6-8-19-9-7-13;/h1-5,13-14H,6-11,16H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEBWWYRTZOXCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC(=O)C(CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236254-74-2
Record name Benzenepropanamide, α-amino-N-[(tetrahydro-2H-pyran-4-yl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236254-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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